4-(Prop-2-en-1-yl)anilin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

4-(Prop-2-en-1-yl)aniline has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

Target of Action

4-(Prop-2-en-1-yl)aniline, also known as allylaniline, is an organic compound that plays a significant role in various chemical reactions. The primary targets of this compound are molecules possessing a labile hydrogen atom . The compound is used in the Mannich reaction, one of the most important carbon–carbon bond-forming reactions in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as aminomethylation . In this process, 4-(Prop-2-en-1-yl)aniline acts as a reagent, introducing an aminoalkyl substituent into molecules . This interaction results in the formation of new C–C bonds .

Biochemical Pathways

The aminomethylation of 1-(benzyloxy)propan-2-one with 4-(Prop-2-en-1-yl)aniline in aqueous medium in the presence of pseudoephedrine as a chiral catalyst leads to the formation of anti/syn-isomeric amino keto ethers of the aromatic series . This reaction is part of the Mannich reaction, which is widely used for the preparation of pharmaceuticals and natural products .

Result of Action

The result of the action of 4-(Prop-2-en-1-yl)aniline is the formation of optically pure amino keto ethers of the aromatic series in high yields . These products play an important role in the pharmaceutical industry .

Action Environment

The action of 4-(Prop-2-en-1-yl)aniline can be influenced by environmental factors such as the reaction medium. For instance, water is a useful solvent for organic synthesis due to its safety and low cost . The presence of a chiral catalyst, such as pseudoephedrine, in an aqueous medium can lead to the formation of anti/syn-isomeric amino keto ethers of the aromatic series with high yields and optical purity .

Biochemische Analyse

Biochemical Properties

4-(Prop-2-en-1-yl)aniline plays a significant role in biochemical reactions, particularly in the formation of new carbon-carbon bonds. It interacts with various enzymes and proteins, such as pseudoephedrine, which acts as a chiral catalyst in enantioselective aminomethylation reactions . These interactions are crucial for the synthesis of optically pure amino keto ethers, which are important in the pharmaceutical industry.

Molecular Mechanism

The molecular mechanism of 4-(Prop-2-en-1-yl)aniline involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, in the presence of pseudoephedrine, 4-(Prop-2-en-1-yl)aniline undergoes aminomethylation, leading to the formation of chiral nitrogen-containing fragments . These interactions can result in changes in gene expression and enzyme activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-(Prop-2-en-1-yl)aniline can be synthesized through several methods. One common approach involves the reaction of aniline with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of 4-(Prop-2-en-1-yl)aniline.

Industrial Production Methods: In industrial settings, the synthesis of 4-(Prop-2-en-1-yl)aniline may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, catalytic processes may be employed to facilitate the reaction and reduce the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Prop-2-en-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones or nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives.

Vergleich Mit ähnlichen Verbindungen

Aniline: The parent compound, differing by the absence of the prop-2-en-1-yl group.

4-Methylaniline: Similar structure but with a methyl group instead of the prop-2-en-1-yl group.

4-Ethylaniline: Contains an ethyl group at the para position.

Uniqueness: 4-(Prop-2-en-1-yl)aniline is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other aniline derivatives. This makes it valuable in specific synthetic applications and research studies.

Biologische Aktivität

4-(Prop-2-en-1-yl)aniline, also known as p-(prop-2-en-1-yl)aniline, is an organic compound characterized by a prop-2-en-1-yl substituent attached to an aniline structure. Its molecular formula is . The compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry and materials science.

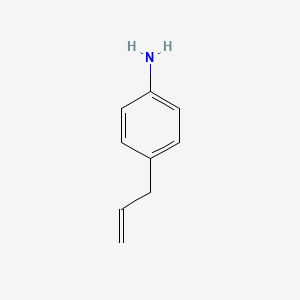

Chemical Structure and Properties

The structure of 4-(Prop-2-en-1-yl)aniline can be represented as follows:

This compound features a benzene ring with an amino group () and a prop-2-en-1-yl group (). The presence of the double bond in the prop-2-en-1-yl group contributes to its reactivity and biological activity.

Biological Activity

Research into the biological activity of 4-(Prop-2-en-1-yl)aniline reveals several important findings:

Antimicrobial Activity

Studies have shown that derivatives of aniline compounds, including 4-(Prop-2-en-1-yl)aniline, exhibit antimicrobial properties. For example, a study indicated that certain aniline derivatives possess significant antibacterial activity against various strains of bacteria. The presence of the prop-2-en-1-yl group may enhance this activity due to increased lipophilicity and membrane permeability .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of 4-(Prop-2-en-1-yl)aniline have been evaluated in vitro. A case study demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

The biological mechanisms underlying the activity of 4-(Prop-2-en-1-yl)aniline are not fully elucidated but may involve:

- Reactive Oxygen Species Generation : The compound has been shown to produce ROS, which can damage cellular components and trigger apoptosis.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell proliferation or survival pathways .

Case Studies

Several studies have focused on the biological implications of 4-(Prop-2-en-1-yl)aniline:

-

Antimicrobial Efficacy : A study tested various concentrations of 4-(Prop-2-en-1-yl)aniline against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 µg/mL to 128 µg/mL depending on the bacterial strain .

Bacterial Strain MIC (µg/mL) E. coli 64 S. aureus 32 P. aeruginosa 128 -

Cytotoxicity Assay : In a cytotoxicity assay using MTT, 4-(Prop-2-en-1-yl)aniline showed IC50 values indicating significant cytotoxic effects on human cancer cell lines:

Cell Line IC50 (µM) HeLa 15 MCF7 20 A549 25

Eigenschaften

IUPAC Name |

4-prop-2-enylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVBBMYNIDBVER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623953 | |

| Record name | 4-(Prop-2-en-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32704-23-7 | |

| Record name | 4-(2-Propen-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32704-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Prop-2-en-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.